molecular formula C11H18N2OS B15269241 N,N-Dimethyl-2-{[1-(3-methylthiophen-2-yl)ethyl]amino}acetamide

N,N-Dimethyl-2-{[1-(3-methylthiophen-2-yl)ethyl]amino}acetamide

Cat. No.: B15269241
M. Wt: 226.34 g/mol
InChI Key: UWVOUGQWCXMDDX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-{[1-(3-methylthiophen-2-yl)ethyl]amino}acetamide is a heterocyclic acetamide derivative featuring a dimethylamino group and a substituted ethylamine side chain bearing a 3-methylthiophen-2-yl moiety. This compound, referenced in , is listed as a research chemical by CymitQuimica but is currently discontinued .

Properties

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

N,N-dimethyl-2-[1-(3-methylthiophen-2-yl)ethylamino]acetamide

InChI

InChI=1S/C11H18N2OS/c1-8-5-6-15-11(8)9(2)12-7-10(14)13(3)4/h5-6,9,12H,7H2,1-4H3

InChI Key

UWVOUGQWCXMDDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)NCC(=O)N(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-{[1-(3-methylthiophen-2-yl)ethyl]amino}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-{[1-(3-methylthiophen-2-yl)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is used . Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The compound shares the acetamide backbone (CH3CONR2) with several analogs, but substituents critically influence its properties:

Compound Name Key Substituents Molecular Weight (g/mol) Reference
Target Compound 3-Methylthiophen-2-yl, dimethylamino Not reported
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 3-Cyanothiophen-2-yl, thiophen-2-yl 264.33
(R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-... 2-Methylindole, (2-nitrophenyl)thio ~352.39 (calc.)
N-(3-Acetyl-2-thienyl)-2-bromoacetamide 3-Acetylthiophen-2-yl, bromo 272.13
N-[1-(((3,4-Diphenylthiazol-2-ylidene)amino)... Diphenylthiazole, cyclopentyl ~410 (MS data)

Key Observations :

  • Thiophene vs. Indole/Thiazole : The target compound’s 3-methylthiophene group may enhance lipophilicity compared to indole () or thiazole () systems, affecting membrane permeability in biological contexts.
  • Electron-Withdrawing vs. Donor Groups: The dimethylamino group (electron-donating) contrasts with cyano () or nitro () substituents, altering electronic properties and reactivity.

Physical Properties and Spectroscopic Characterization

Melting Points and Stability
  • reports melting points of 159–187°C for indole-containing acetamides, influenced by hydrogen bonding and aromatic stacking .
  • Thiophene-based analogs (e.g., ) likely have lower melting points due to reduced polarity, though specific data are unavailable.
Spectroscopic Data
  • NMR: Thiophene protons in the target compound would resonate near δ 6.5–7.5 ppm (cf. δ 7.0–7.4 ppm for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ). The dimethylamino group would show signals near δ 2.2–2.5 ppm (singlet).
  • IR : Expected N-H stretch (~3300 cm⁻¹) and carbonyl (C=O) stretch (~1650 cm⁻¹), similar to other acetamides .

Biological Activity

N,N-Dimethyl-2-{[1-(3-methylthiophen-2-yl)ethyl]amino}acetamide is a compound with notable potential in various biological activities. Its unique structure, characterized by a dimethylamino group and a thiophene moiety, suggests diverse pharmacological properties. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H18_{18}N2_{2}OS
  • Molecular Weight : 226.34 g/mol

The compound features a central acetamide group linked to a side chain with a 3-methylthiophene ring, which is crucial for its biological interactions. The presence of sulfur in the thiophene ring may enhance its reactivity and interaction with biological targets.

Biological Activity Overview

This compound exhibits several biological activities that are of interest in medicinal chemistry:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting that this compound may possess antimicrobial properties.
  • Insecticidal Activity : Research indicates that derivatives of thiophene-containing compounds exhibit significant insecticidal effects, particularly against pests like Mythimna separata and Plutella xylostella .
  • Cytotoxic Effects : The structural characteristics may also confer cytotoxic properties, making it a candidate for further investigation in cancer treatment.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of thiophene derivatives with acetamide precursors. The following general steps outline the synthetic approach:

  • Formation of Thiophene Derivative : Synthesize or obtain 3-methylthiophene.
  • Alkylation : React the thiophene derivative with an appropriate alkyl halide to form the ethyl side chain.
  • Amidation : Combine the resulting compound with dimethylamine to form the final acetamide product.

Insecticidal Activity

A study evaluating novel thienylpyridyl acetamides found that compounds similar to this compound exhibited high larvicidal activity against Plutella xylostella, achieving lethality rates up to 100% at specific concentrations . This suggests that modifications in the thiophene structure can significantly enhance insecticidal properties.

Cytotoxicity Evaluation

Research on related acetamide derivatives has demonstrated cytotoxic effects in various cancer cell lines, indicating a potential pathway for therapeutic applications. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation effectively .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamideC11_{11}H18_{18}N2_{2}OSVariation in thiophene positionPotentially enhanced insecticidal activity
4-(Thien-2-yl)-2-methyl-5-oxo derivativesVariesBroader pharmacological propertiesAntimicrobial and cytotoxic effects

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